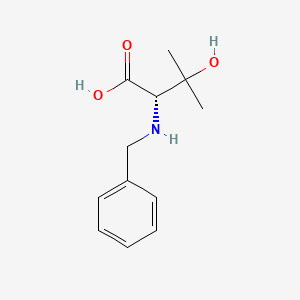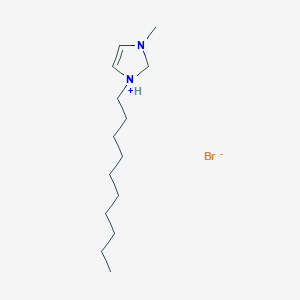
butane;4-chloro-2H-pyridin-2-ide;tin(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane;4-chloro-2H-pyridin-2-ide;tin(4+) is a complex organotin compound that combines the properties of butane, a simple alkane, with a chlorinated pyridine derivative and a tin ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butane;4-chloro-2H-pyridin-2-ide;tin(4+) typically involves the reaction of 4-chloro-2H-pyridine with a tin(IV) precursor in the presence of butane. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-tin bond. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions or other organotin synthesis methods. The process typically requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butane;4-chloro-2H-pyridin-2-ide;tin(4+) undergoes various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tin species.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, butane;4-chloro-2H-pyridin-2-ide;tin(4+) is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the development of new catalytic systems for cross-coupling reactions.
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive organotin compounds, which may exhibit antimicrobial or anticancer properties.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Organotin compounds have shown promise in the treatment of certain diseases, and butane;4-chloro-2H-pyridin-2-ide;tin(4+) may serve as a valuable lead compound for drug development.
Industry
Industrially, the compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.
Mecanismo De Acción
The mechanism of action of butane;4-chloro-2H-pyridin-2-ide;tin(4+) involves its interaction with molecular targets through the tin center. The tin ion can coordinate with various ligands, facilitating catalytic processes or biological interactions. The pathways involved may include the formation of reactive intermediates that participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyridine: A simpler chlorinated pyridine derivative used in organic synthesis.
Butylstannane: An organotin compound with a butyl group attached to tin.
Tin(IV) chloride: A common tin compound used in various chemical reactions.
Uniqueness
Butane;4-chloro-2H-pyridin-2-ide;tin(4+) is unique due to its combination of a butane moiety, a chlorinated pyridine ring, and a tin ion. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis, catalysis, and materials science.
Propiedades
IUPAC Name |
butane;4-chloro-2H-pyridin-2-ide;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUHAZYYCWLWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CN=[C-]C=C1Cl.[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8065518.png)

![[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate](/img/structure/B8065532.png)


![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)


![(2R,3R,4S)-3-acetamido-4-(hydrazinylmethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8065588.png)
![3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid](/img/structure/B8065589.png)

![Bis[[ethenyl(dimethyl)silyl]oxy]-(2-methylprop-1-enylsilyloxy)-phenylsilane](/img/structure/B8065618.png)

![(3R,3aR,6S,6aS)-6-methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol](/img/structure/B8065626.png)
